Colosolic acid; Corsolic acid; Glucosol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Colosolic acid can be synthesized through the extraction and processing of plant materials containing the compound. The process typically involves the use of binary resin bed separation technology, followed by acidification, solvent dissolution, filtration, and crystallization . This method allows for the separation and purification of colosolic acid, resulting in pure crystals with a purity of over 95% .

Industrial Production Methods: Industrial production of colosolic acid involves the extraction of the compound from plant sources such as Lagerstroemia speciosa. The process includes routine extraction, binary resin bed separation, and special acidification to change the physical and chemical characteristics of impurities . The final product is obtained through solvent dissolution, filtration, and crystallization, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Colosolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving colosolic acid include oxidizing agents, reducing agents, and solvents for dissolution and crystallization . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of colosolic acid include derivatives with enhanced bioactivity and therapeutic potential . These derivatives are often used in pharmaceutical formulations for the treatment of metabolic disorders.

Scientific Research Applications

Colosolic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds . In biology, colosolic acid is investigated for its role in cellular processes and its effects on metabolic pathways . In medicine, it is used for its anti-diabetic, anti-obesity, anti-inflammatory, and anti-cancer properties . Industrial applications include its use in the development of natural health supplements and functional foods .

Mechanism of Action

Colosolic acid exerts its effects through multiple mechanisms. It improves the sensitivity of the insulin receptor by inhibiting protein tyrosine phosphatase, which reduces insulin receptor site activity . Additionally, it opens new pathways for insulin to enter cells, such as the GLUT4 glucose transporter, facilitating glucose uptake into muscle cells . Colosolic acid also inhibits gluconeogenesis, reducing the production of glucose in the liver . These mechanisms contribute to its anti-diabetic and anti-obesity effects .

Comparison with Similar Compounds

Colosolic acid is structurally similar to other pentacyclic triterpenoids, such as ursolic acid and oleanolic acid . it is unique due to the presence of a 2-alpha-hydroxy group, which enhances its bioactivity and therapeutic potential . Unlike other triterpenoids, colosolic acid has shown significant anti-diabetic and anti-obesity effects, making it a valuable compound for managing metabolic disorders .

List of Similar Compounds:- Ursolic acid

- Oleanolic acid

- Asiatic acid

- Maslinic acid

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

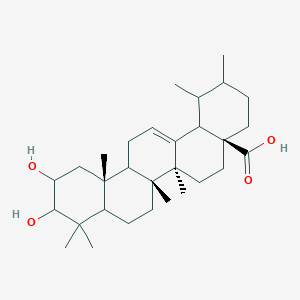

IUPAC Name |

(4aS,6aS,6bR,12aR)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17?,18?,20?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1 |

InChI Key |

HFGSQOYIOKBQOW-URAXNXGTSA-N |

Isomeric SMILES |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.